4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-bromobenzoate
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Overview
Description
4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-bromobenzoate is a complex organic compound that features a unique structure combining pyrazole rings and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-bromobenzoate typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives in the presence of a catalyst such as sodium acetate . The resulting intermediate is then reacted with 2-bromobenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free synthesis and the use of magnetically separable nanocatalysts have been explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in various substituted pyrazole derivatives .
Scientific Research Applications
4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-bromobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the activation of autophagy proteins and the induction of p53-mediated apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .
- 4,4’-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) .
Uniqueness
4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-bromobenzoate stands out due to its unique combination of pyrazole rings and a bromobenzoate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C34H27BrN4O4 |
---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
[4-[bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C34H27BrN4O4/c1-21-29(32(40)38(36-21)24-11-5-3-6-12-24)31(30-22(2)37-39(33(30)41)25-13-7-4-8-14-25)23-17-19-26(20-18-23)43-34(42)27-15-9-10-16-28(27)35/h3-20,31,36-37H,1-2H3 |
InChI Key |
OFVPASJGHHYIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
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